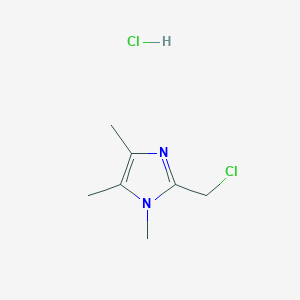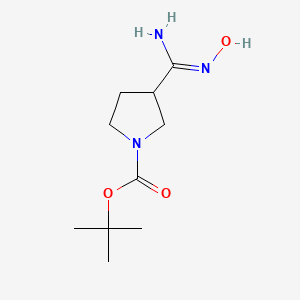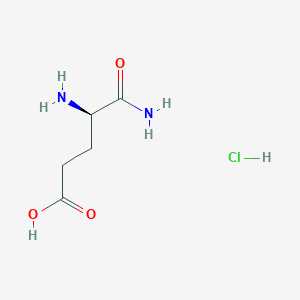
D-Glutamic acid alpha-amide, HCl
Overview
Description
D-Glutamic acid alpha-amide, HCl: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biological processes
Mechanism of Action
Target of Action
D-Glutamic acid alpha-amide, HCl, also known as Glutamic acid, is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons . It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system .
Mode of Action
Glutamic acid activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutamic acid is involved in several biochemical pathways. It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . Exogenous glutamic acid may augment glycosaminoglycan synthesis in cartilage . Glutamic acid is also an obligatory intermediate in ammonia assimilation in ammonia-limited media .
Pharmacokinetics
It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Result of Action
The action of this compound results in several molecular and cellular effects. It is the most widespread neurotransmitter in brain function, as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It also contributes through its amide group to the synthesis of many nitrogen-containing substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of γ-PGA, a microbial biopolymer composed of D- and L-glutamic acid monomers connected by γ-amide linkage, has already been established on an industrial scale . This biopolymer is considered promising due to its water-soluble, biodegradable, and non-toxic properties . It has broad applications in food, medicine, agriculture, daily chemicals, and environmental protection .
Biochemical Analysis
Biochemical Properties
D-Glutamic acid alpha-amide, HCl plays a crucial role in biochemical reactions, particularly in the synthesis and metabolism of proteins. It interacts with several enzymes, including glutamine synthetase and glutamate dehydrogenase . Glutamine synthetase catalyzes the conversion of glutamate and ammonia to glutamine, while glutamate dehydrogenase facilitates the reversible oxidative deamination of glutamate to alpha-ketoglutarate . These interactions are essential for maintaining nitrogen balance and amino acid metabolism in cells.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which are critical for neuronal communication . Additionally, it affects the expression of genes involved in amino acid metabolism and transport, thereby modulating cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to glutamine synthetase, enhancing its activity and promoting the synthesis of glutamine . It also interacts with glutamate dehydrogenase, influencing the conversion of glutamate to alpha-ketoglutarate and vice versa . These interactions play a vital role in regulating cellular metabolism and maintaining amino acid homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can influence cellular functions, including changes in gene expression and metabolic activity, over time . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance amino acid metabolism and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of glutamine and the catabolism of glutamate . It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which are critical for nitrogen assimilation and amino acid metabolism . These interactions influence metabolic flux and the levels of various metabolites, thereby modulating cellular functions and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It interacts with amino acid transporters, facilitating its uptake and distribution across cellular compartments . These interactions are essential for its localization and accumulation within cells, influencing its biochemical and cellular effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it exerts its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid alpha-amide, HCl typically involves the amidation of D-glutamic acid. This process can be achieved through various synthetic routes, including the use of protecting groups to ensure the selective formation of the amide bond. The reaction conditions often involve the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: D-Glutamic acid alpha-amide, HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
Chemistry: D-Glutamic acid alpha-amide, HCl is used in the synthesis of peptides and other complex molecules. Its unique properties make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Comparison with Similar Compounds
L-Glutamic acid: A naturally occurring amino acid with similar properties but different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the amide group. These features confer distinct reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
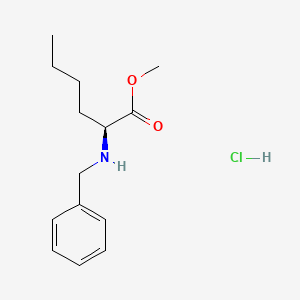
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
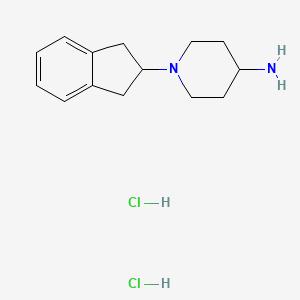
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
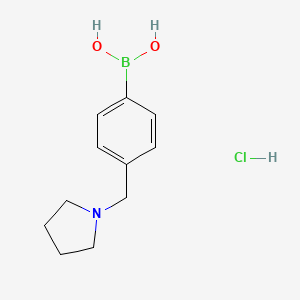
-amine dihydrochloride](/img/structure/B1442651.png)
